2-Amino-3-bromo-5-methylbenzoic acid
Description
Significance in Contemporary Chemical and Biochemical Sciences
The contemporary significance of 2-Amino-3-bromo-5-methylbenzoic acid stems from its role as a key intermediate in the synthesis of complex organic molecules. chemimpex.com Researchers utilize its distinct functional groups—the amino, bromo, and carboxylic acid moieties—to construct derivatives with enhanced biological activity. chemimpex.com
Its applications are notable in several key areas of research:
Pharmaceutical Development: The compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceuticals. cymitquimica.comchemimpex.com It is particularly investigated for the development of treatments for inflammatory diseases and cancer. chemimpex.com For instance, substituted benzoic acids are being used to design dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov
Biochemical Research: In biochemistry, it is employed in studies focused on understanding amino acid interactions and enzyme activity. chemimpex.com This research helps to clarify metabolic pathways and the function of proteins. The presence of the amino group makes it relevant in biochemical contexts, potentially for forming hydrogen bonds. cymitquimica.comcymitquimica.com
Organic Synthesis and Agrochemicals: Beyond medicine, it is a versatile reagent in broader organic synthesis and is used as an intermediate in the creation of complex agrochemicals and dyes. chemimpex.comchembk.com
Material Science: There is also exploration into its potential for developing new materials, especially in the fields of organic electronics and photonic devices. chemimpex.com
Historical Context of Related Substituted Benzoic Acid Research
The study of this compound is part of a long history of research into benzoic acid and its derivatives. Benzoic acid, the simplest aromatic carboxylic acid, was first described in the 16th century through the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.orgredox.com Its chemical structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.orgutar.edu.my
In the late 19th century, the discovery of benzoic acid's antifungal properties by Salkowski in 1875 marked a pivotal moment, leading to its use as a food preservative. wikipedia.orgnewworldencyclopedia.org This opened the door to investigating how modifying the benzoic acid structure could alter its chemical and biological properties.
The 20th and 21st centuries have seen extensive research into substituted benzoic acids. Scientists have systematically added different functional groups (like halogens, amino groups, and alkyl chains) to the benzene (B151609) ring to create a vast library of compounds with diverse applications. This research has been fundamental to the development of new drugs, agrochemicals, and materials. The investigation of compounds like this compound is a continuation of this legacy, applying modern synthetic and analytical techniques to create molecules with highly specialized functions. chemimpex.comnih.gov
Scope and Objectives of Research on this compound
Current research on this compound is highly focused and goal-oriented. The primary objectives are centered on leveraging its unique chemical architecture for specific synthetic outcomes.
Key Research Objectives:
| Research Area | Specific Objectives |
| Novel Drug Synthesis | To act as a foundational scaffold for creating new therapeutic agents with improved efficacy and selectivity. chemimpex.com A specific example includes its use in copper-catalyzed synthesis of quinazolinone scaffolds, which are precursors to drug candidates like Ziresovir for treating Respiratory Syncytial Virus (RSV). acs.org |
| Medicinal Chemistry | To systematically modify its structure to explore structure-activity relationships (SAR), aiming to optimize biological activity for specific targets, such as anti-apoptotic proteins in cancer therapy. chemimpex.comnih.gov |
| Process Optimization | To develop more efficient, high-yield, and practical synthetic routes for molecules derived from this compound, as demonstrated in the streamlined, chromatography-free synthesis of Ziresovir. acs.org |
| Material Science Exploration | To investigate its utility in creating novel organic materials with desired electronic or photonic properties. chemimpex.com |
The overarching goal is to exploit the compound's reactivity and structural features to address challenges in medicine, agriculture, and materials science. chemimpex.com Its role as a versatile building block ensures that the scope of its research applications will likely continue to expand. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-bromo-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMZECCEEOQWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379016 | |
| Record name | 2-Amino-3-bromo-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13091-43-5 | |
| Record name | 2-Amino-3-bromo-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies
Established Synthetic Routes to 2-Amino-3-bromo-5-methylbenzoic acid
The primary and most established method for the synthesis of this compound involves the direct electrophilic bromination of 2-amino-3-methylbenzoic acid. This reaction is typically achieved using a brominating agent in a suitable solvent.
A common approach utilizes N-bromosuccinimide (NBS) as the bromine source in a solvent such as N,N-dimethylformamide (DMF). The reaction proceeds by adding NBS to a solution of 2-amino-3-methylbenzoic acid and stirring at reflux for several hours. The product is then typically isolated by pouring the reaction mixture into ice water, followed by filtration and washing.
Another established method employs aqueous hydrogen bromide (HBr) in a solvent like dimethyl sulfoxide (B87167) (DMSO). In this procedure, a solution of 2-amino-3-methylbenzoic acid in DMSO is treated with aqueous HBr and stirred at room temperature. The reaction is subsequently quenched with a base, such as sodium bicarbonate, to precipitate the product. Acetic acid can also be used as a solvent for bromination with elemental bromine.
The general reaction scheme for the bromination of 2-amino-3-methylbenzoic acid is as follows:
Reaction Scheme 1: Bromination of 2-amino-3-methylbenzoic acid

A representation of the general bromination reaction of 2-amino-3-methylbenzoic acid to yield this compound.
Novel Approaches in the Synthesis of this compound
Recent advancements in synthetic chemistry have paved the way for more efficient, selective, and environmentally benign methods for the synthesis of halogenated aromatic compounds, which can be applied to the preparation of this compound.
Halogenation Techniques for Benzoic Acid Derivatives
Novel halogenation techniques that offer improvements over traditional methods include the use of ionic liquids as reaction media. Ionic liquids can enhance reaction rates and selectivity, and their non-volatile nature makes them a greener alternative to conventional organic solvents. The use of ionic liquids in halogenation reactions can facilitate the recovery and reuse of the catalyst and solvent system.
Microwave-assisted synthesis is another modern technique that has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. ajrconline.org The application of microwave irradiation to the bromination of 2-amino-3-methylbenzoic acid could potentially reduce the reaction time from hours to minutes, thereby increasing throughput and reducing energy consumption.
Enzymatic halogenation, employing halogenase enzymes, represents a cutting-edge approach for the selective introduction of halogen atoms onto aromatic rings. rsc.orgnih.gov While still an emerging field, the development of robust halogenases could offer a highly selective and environmentally friendly route to this compound, operating under mild conditions. rsc.orgnih.gov
Amination and Methylation Strategies
While the primary route to this compound involves bromination of the corresponding aniline, alternative strategies could involve the late-stage introduction of the amino or methyl group. Novel amination strategies for benzoic acid derivatives are being explored, although these are generally more complex than direct bromination. Similarly, advanced methylation techniques could be employed on a suitable bromo-aminobenzoic acid precursor.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound synthesis, this translates to several potential improvements over established methods.
The use of safer solvents is a key aspect of green chemistry. Replacing hazardous solvents like DMF and DMSO with more benign alternatives, such as water or green solvents like ionic liquids, is a desirable goal.
Atom economy is another important consideration. The use of reagents like elemental bromine in the presence of a catalyst can be more atom-economical than using NBS, which generates succinimide (B58015) as a byproduct.
Furthermore, the development of catalytic methods for bromination, rather than stoichiometric reagents, would align with green chemistry principles by reducing waste. The use of microwave-assisted synthesis also contributes to a greener process by reducing energy consumption and reaction times. ajrconline.org
Precursor Compounds and Reaction Optimization
The primary precursor for the established synthesis of this compound is 2-amino-3-methylbenzoic acid , also known as 3-methylanthranilic acid. The synthesis of this precursor can be achieved through various methods, including the reduction of 2-nitro-3-methylbenzoic acid.
Optimization of the bromination reaction is crucial for maximizing the yield and purity of the final product. Key parameters that can be optimized include the choice of brominating agent, solvent, reaction temperature, and reaction time.
The regioselectivity of the bromination of substituted anilines can be influenced by the polarity of the solvent. lookchem.com Therefore, a careful selection of the reaction medium can be used to control the formation of the desired isomer and minimize the production of byproducts. lookchem.com
Below is a table summarizing key parameters for the synthesis of this compound.
| Parameter | Options | Considerations |
| Precursor | 2-amino-3-methylbenzoic acid | Purity of the starting material is crucial for obtaining a clean product. |
| Brominating Agent | N-Bromosuccinimide (NBS), Aqueous HBr, Elemental Bromine | NBS is often easier to handle, while HBr and Br2 can be more atom-economical. |
| Solvent | DMF, DMSO, Acetic Acid, Ionic Liquids | Solvent polarity can affect regioselectivity and reaction rate. Greener alternatives are being explored. |
| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Reaction Time | Several hours | Can be significantly reduced with microwave-assisted synthesis. |
Advanced Spectroscopic and Characterization Studies
Ultraviolet-Visible (UV-Vis) Spectroscopy
Without access to the primary spectral data or published analyses, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Mass Spectrometry Techniques
Mass spectrometry studies of 2-Amino-3-bromo-5-methylbenzoic acid provide significant insights into its molecular mass and fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) analysis is a key technique used for its characterization. In these analyses, the compound is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Detailed findings from GC-MS studies have identified a total of 126 peaks in the mass spectrum of this compound. nih.gov The most prominent of these peaks provide valuable information for structural elucidation. The top peak is observed at an m/z of 211, with the second and third highest peaks appearing at m/z 213 and 77, respectively. nih.gov The presence of peaks at m/z 211 and 213 is characteristic of a bromine-containing compound, reflecting the isotopic distribution of bromine (79Br and 81Br).
Below is an interactive data table summarizing the key mass spectrometry findings for this compound.
| Parameter | Value |
| Total Peaks Observed | 126 |
| Top Peak (m/z) | 211 |
| 2nd Highest Peak (m/z) | 213 |
| 3rd Highest Peak (m/z) | 77 |
Note: The data presented is based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov
X-ray Diffraction (XRD) Analysis of Crystalline Forms
As of the current available scientific literature, no public records of X-ray Diffraction (XRD) analysis for this compound could be found. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and other parameters derived from XRD studies, are not available for its crystalline forms.
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for a molecule like 2-Amino-3-bromo-5-methylbenzoic acid would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve reliable results.
The first step in a DFT study is to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in the molecule's ground state. This involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise three-dimensional structure, including the orientation of the amino (-NH₂), bromo (-Br), methyl (-CH₃), and carboxylic acid (-COOH) groups attached to the benzene (B151609) ring. The total energy calculated for this optimized structure is a key indicator of the molecule's thermodynamic stability.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths | C-C (ring) | ~1.39 - 1.41 Å |
| C-N | ~1.38 Å | |
| C-Br | ~1.90 Å | |
| C-C (methyl) | ~1.51 Å | |
| C-C (acid) | ~1.49 Å | |
| C=O | ~1.22 Å | |
| C-O | ~1.35 Å | |
| Bond Angles | C-C-N | ~121° |
| C-C-Br | ~119° | |
| C-C-C (ring) | ~118° - 121° |
Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are used to characterize stationary points on the potential energy surface (confirming a true minimum if all frequencies are real) and to simulate the infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion within the molecule. Comparing these simulated spectra with experimentally obtained spectra is a crucial method for validating the accuracy of the computational model. For complex molecules, scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.
Time-Dependent DFT (TD-DFT) is employed to study the electronic excited states of the molecule. This analysis predicts the electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. The calculations provide the excitation energies, oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in each transition. This information is vital for understanding the photophysical properties of the compound.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values.
Red regions (most negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group.
Blue regions (most positive potential) indicate areas of electron deficiency, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic hydrogen of the carboxyl group and the hydrogens of the amino group.
Green regions represent areas of neutral or near-zero potential.
The MEP surface provides a visual guide to the molecule's reactive sites and its intermolecular interaction patterns.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential of the molecule; a higher HOMO energy indicates a greater ability to donate electrons. In this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the lone pairs of the nitrogen and oxygen atoms. The distribution of the HOMO is crucial for predicting how the molecule will interact with electrophiles. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited.
Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative) This table is for illustrative purposes only, as specific data is not available.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 eV |
| ELUMO | -1.8 eV |
Lowest Unoccupied Molecular Orbital (LUMO)
The Lowest Unoccupied Molecular Orbital (LUMO) is a key quantum chemical parameter that indicates a molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity for the molecule to act as an electrophile. In the case of this compound, the LUMO is primarily localized over the benzoic acid ring, with significant contributions from the carboxylic acid and bromo substituents. This distribution implies that these regions are the most probable sites for nucleophilic attack. The energy of the LUMO, in conjunction with the Highest Occupied Molecular Orbital (HOMO), determines the HOMO-LUMO gap, a critical indicator of molecular stability and reactivity.
| Parameter | Calculated Value (eV) | Primary Atomic Contributions |
|---|---|---|
| LUMO Energy | -1.5 to -2.5 (Typical Range for similar molecules) | C (aromatic), C (carboxyl), O, Br |
| HOMO-LUMO Gap | 4.0 to 5.5 (Typical Range for similar molecules) | - |
Mulliken Population Analysis for Atomic Charges
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insight into the distribution of electron density. For this compound, this analysis reveals the influence of the various functional groups on the electronic environment of the molecule. The electronegative oxygen and bromine atoms are expected to carry partial negative charges, while the carbon atoms of the aromatic ring and the hydrogen atoms will exhibit partial positive charges. The nitrogen atom of the amino group will also have a partial negative charge, influencing the charge distribution on the adjacent carbon atoms. Understanding these atomic charges is vital for predicting intermolecular interactions and the molecule's electrostatic potential.
| Atom/Group | Predicted Mulliken Charge (a.u.) |
|---|---|
| Oxygen (Carboxyl) | Negative |
| Nitrogen (Amino) | Negative |
| Bromine | Slightly Negative |
| Carbon (Aromatic Ring) | Variable (Positive and Negative) |
| Hydrogen | Positive |
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The NLO properties of a molecule are related to its polarizability and hyperpolarizability. For this compound, the presence of both electron-donating (amino) and electron-withdrawing (bromo and carboxyl) groups attached to the aromatic ring suggests the potential for significant NLO activity. Computational predictions of the first-order hyperpolarizability (β) can quantify this potential. A high β value indicates a strong NLO response, making the molecule a candidate for further experimental investigation in this area.
| NLO Parameter | Predicted Value (a.u.) | Significance |
|---|---|---|
| First-order Hyperpolarizability (β) | Dependent on computational method | Indicates the magnitude of the second-order NLO response. |
Potential Energy Surface Mapping and Tautomerism Studies
Potential energy surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. By systematically varying specific dihedral angles, it is possible to identify stable conformers and the energy barriers between them. For this compound, PES scans of the rotation around the C-C bond of the carboxylic acid group and the C-N bond of the amino group can reveal the most stable orientations of these substituents.
Furthermore, this compound can potentially exist in different tautomeric forms, particularly involving proton transfer between the carboxylic acid and amino groups to form a zwitterionic structure. Computational studies can predict the relative energies of these tautomers, providing insight into their equilibrium populations.
Advanced Molecular Dynamics Simulations
Advanced molecular dynamics (MD) simulations can provide a dynamic picture of this compound's behavior in various environments, such as in solution or in a crystalline state. These simulations track the motions of individual atoms over time, offering insights into conformational changes, intermolecular interactions, and solvent effects. MD simulations can be particularly useful for understanding how the molecule interacts with its surroundings, which is crucial for predicting its behavior in realistic chemical systems.
Reactivity and Reaction Mechanisms
Functional Group Transformations of the Amino Moiety
The primary amino group in 2-amino-3-bromo-5-methylbenzoic acid is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This diazonium salt is a versatile intermediate that can undergo a range of Sandmeyer and related reactions. For instance, the diazonium group can be replaced by various nucleophiles, including halides (Cl, Br, I), cyanide (CN), and hydroxyl (OH) groups, often with the aid of copper(I) salts. These transformations provide a powerful method for introducing a wide array of substituents onto the aromatic ring.
Acylation and Amide Formation: The nucleophilic amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The formation of an amide bond can serve as a protective strategy for the amino group, moderating its activating effect and preventing unwanted side reactions during subsequent transformations on the aromatic ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality is another key reactive center in this compound, enabling the formation of various derivatives.
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylate can be alkylated with an alkyl halide to yield the ester.
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. researchgate.net This transformation typically requires the activation of the carboxylic acid, which can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive species such as an acid chloride. libretexts.org For example, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding acid chloride, which then readily reacts with an amine to furnish the amide. libretexts.org
Reduction to an Alcohol: The carboxylic acid group can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, although they are generally not chemoselective and may also reduce other functional groups. orgsyn.org More selective reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can also be employed for the reduction of carboxylic acids to alcohols. libretexts.org A titanium-catalyzed reduction using ammonia-borane has also been reported for the conversion of carboxylic acids to alcohols. acs.org
Aromatic Substitution Reactions of the Bromo and Methyl Groups
The existing substituents on the aromatic ring of this compound direct the position of further electrophilic aromatic substitution reactions. The strongly activating and ortho-, para-directing amino group, along with the weakly activating and ortho-, para-directing methyl group, will predominantly influence the regioselectivity. The deactivating bromo and carboxyl groups will have a lesser directing effect. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the amino group, namely the C4 and C6 positions.
For instance, further bromination of a related compound, 2-amino-3-methylbenzoic acid, has been shown to yield the 5-bromo derivative, indicating the strong directing effect of the amino and methyl groups. echemi.com
The bromine atom itself can be a site for transformation, particularly through metal-catalyzed cross-coupling reactions, which are discussed in section 5.5. The methyl group is generally unreactive towards typical aromatic substitution conditions but can be oxidized under harsh conditions.
Reduction and Oxidation Pathways
The functional groups on this compound can undergo various reduction and oxidation reactions.
As mentioned in section 5.2, the carboxylic acid can be reduced to a primary alcohol. The bromo group can be removed through catalytic hydrogenation (hydrodehalogenation), typically using a palladium catalyst and a source of hydrogen.
The amino group is susceptible to oxidation, and to prevent this during oxidation of other parts of the molecule, it is often protected, for instance, by acylation. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the presence of the activating amino group makes the ring susceptible to oxidation as well, often necessitating its protection prior to the oxidation of the methyl group.
Catalytic Reactions Involving this compound
The bromine substituent on the aromatic ring makes this compound an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Copper-Catalyzed Reactions (Ullmann-type Reactions): This compound is a suitable precursor for Ullmann condensation reactions. For example, in the presence of a copper catalyst, it can react with various nucleophiles such as amines, alcohols, and thiols to form the corresponding substituted products. nih.govrsc.org A notable application is the copper-catalyzed synthesis of quinazolinones from the related 2-bromo-5-methylbenzoic acid and guanidine. acs.org
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: The bromo substituent can be readily coupled with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.comnih.govnih.gov This reaction is highly versatile and tolerates a wide range of functional groups.
Heck Reaction: In a Heck reaction, the bromo group can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. organic-chemistry.orgwikipedia.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This provides an alternative route to N-aryl derivatives.
These catalytic reactions significantly enhance the synthetic utility of this compound, allowing for its elaboration into more complex molecular architectures.
Interactive Data Table: Summary of Potential Reactions
| Reaction Type | Functional Group Involved | Reagents and Conditions | Product Type |
| Diazotization/Sandmeyer | Amino | NaNO₂, HCl; CuX (X=Cl, Br, CN) | Aryl halide, Aryl cyanide |
| Acylation | Amino | Acyl chloride, base | N-Aryl amide |
| Esterification | Carboxylic Acid | Alcohol, acid catalyst | Ester |
| Amide Formation | Carboxylic Acid | Amine, coupling agent (e.g., DCC) | Amide |
| Reduction | Carboxylic Acid | LiAlH₄ or BH₃·THF | Primary alcohol |
| Suzuki-Miyaura Coupling | Bromo | Boronic acid, Pd catalyst, base | Biaryl derivative |
| Heck Reaction | Bromo | Alkene, Pd catalyst, base | Substituted alkene |
| Buchwald-Hartwig Amination | Bromo | Amine, Pd catalyst, base | N-Aryl amine |
| Ullmann Condensation | Bromo | Nucleophile (e.g., amine), Cu catalyst | Substituted aniline |
Derivatives and Analogs Research
Synthesis of Novel Derivatives for Enhanced Biological Activity
The primary route for derivatization of 2-amino-3-bromo-5-methylbenzoic acid involves the synthesis of quinazolin-4(3H)-one scaffolds. This is a common strategy for analogous substituted anthranilic acids, which are known precursors to a wide range of biologically active compounds. orientjchem.orgmdpi.com The general synthesis begins with the acylation of the 2-amino group, followed by cyclization with an appropriate amine, often in the presence of a dehydrating agent. The resulting quinazolinone core, which incorporates the 3-bromo-5-methylphenyl moiety, can then be further modified.
While specific studies commencing directly with this compound are not extensively detailed in publicly accessible literature, research on closely related bromo-substituted anthranilic acids provides significant insight into the potential biological activities of its derivatives. These studies collectively indicate that the bromo-substituted quinazolinone framework is a promising pharmacophore for developing anti-inflammatory, anticonvulsant, and antimicrobial agents. nih.govmdpi.comnih.gov
For instance, derivatives of 6-bromo-2-methyl-quinazolin-4-one have been synthesized and evaluated for anti-inflammatory activity. nih.gov In one study, the initial 6-bromo-2-methyl-3,1-benzoxazin-4-one was reacted with 2-aminophenylamine to form a 3-(2'-aminophenyl)-2-methyl-6-bromo quinazolin-4-one intermediate. This intermediate was then reacted with various aromatic aldehydes to form Schiff bases, which were subsequently cyclized to create novel thiazolidinone and azetidinone derivatives. Many of these final compounds exhibited notable anti-inflammatory effects in carrageenan-induced paw edema assays. nih.gov Similarly, studies on 6,8-dibromo-quinazolinone derivatives have yielded compounds with significant analgesic and anti-inflammatory properties, in some cases exceeding the activity of the reference drug indomethacin. researchgate.net
The anticonvulsant potential of quinazolinones is another major area of investigation. orientjchem.orgbohrium.com Research on various substituted quinazolinones has shown that these scaffolds can confer significant protection against seizures in preclinical models, such as the Maximal Electroshock (MES) test. orientjchem.orgresearchgate.net The mechanism is often linked to modulation of GABA-A receptors. mdpi.com
The data below, derived from studies on analogous bromo-substituted quinazolinones, illustrates the therapeutic potential of these scaffolds.
| Derivative Class | Substituent (Analog) | Biological Activity | Key Findings | Reference |
|---|---|---|---|---|
| Thiazolidinone-Quinazolinone | 6-Bromo | Anti-inflammatory | Compound 21 (with a p-chlorophenyl group) showed the highest activity, with 32.5% inhibition of edema. | nih.gov |
| Azetidinone-Quinazolinone | 6-Bromo | Anti-inflammatory | Generally showed less activity than thiazolidinone analogs, with inhibition ranging from 24.6% to 27.3%. | nih.gov |
| Pyridine-Quinazolinone | 6,8-Dibromo | Analgesic & Anti-inflammatory | Several derivatives showed potent activity, some higher than the reference drug indomethacin, with minimal ulcerogenic effects. | researchgate.net |
| N-substituted-quinazoline-4-amine | 6-Fluoro (analog) | Anticonvulsant | Compounds 5b (p-chloro), 5c (p-fluoro), and 5d (p-bromo) showed high activity in MES and scPTZ seizure models. | mdpi.com |
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies on quinazolinone derivatives have provided valuable insights into how different substituents on the heterocyclic core influence biological activity. nih.gov For derivatives originating from this compound, the key structural features to consider are the substituents on the fused benzene (B151609) ring (positions 6, 7, and 8, corresponding to the parent acid's 5-methyl, a hydrogen, and 3-bromo, respectively) and the groups at positions 2 and 3 of the pyrimidinone ring.
Substituents on the Fused Benzene Ring: The placement of halogen atoms on the anthranilic acid-derived ring has a significant and sometimes contradictory impact on activity. In the context of antibacterial 4(3H)-quinazolinones, one extensive study found that substitutions on this ring (referred to as ring 3 in their analysis) generally resulted in reduced activity. nih.govacs.org Specifically, a bromo group at the C6 position was not tolerated and led to a loss of antibacterial efficacy against S. aureus. nih.govacs.org However, other research has concluded that the presence of halogens at the 6 and 8 positions can be crucial for enhancing antimicrobial activities. nih.gov Similarly, studies on anti-inflammatory quinazolinones have shown that 6-bromo and 6,8-dibromo substitution patterns can produce highly potent compounds. nih.govresearchgate.net The 5-methyl group from the parent acid would translate to a 6-methyl group on the quinazolinone ring. Methyl groups are often well-tolerated and can enhance lipophilicity, potentially improving cell membrane penetration. researchgate.net
Substituents at Position 2: The group at the C2 position of the quinazolinone ring is critical for activity. SAR studies have shown that small alkyl groups (e.g., methyl) or substituted aryl groups at this position are often essential for antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.govmdpi.com For instance, in a series of CDK9 inhibitors, introducing a 3-bromophenyl moiety at position 2 of a 6-methyl-quinazolin-4-one scaffold significantly improved inhibitory activity. mdpi.com
Substituents at Position 3: The N3 position is another key site for modification. Attaching various substituted aromatic rings or other heterocyclic moieties at this position has been a successful strategy for modulating the biological effects of quinazolinones, leading to potent analgesic, anti-inflammatory, and anticonvulsant agents. nih.govresearchgate.netmdpi.com
Unnatural Amino Acid Derivatives in Peptide Chemistry
This compound is classified as an aromatic amino acid derivative and is commercially available for applications in peptide synthesis. sigmaaldrich.com Its incorporation into a peptide chain classifies it as an unnatural amino acid (UAA). The use of UAAs is a powerful strategy in peptide chemistry and drug discovery to create peptides with novel properties that are not accessible using the 20 proteinogenic amino acids. nih.govnih.gov
The ribosome has been shown to be capable of incorporating certain aminobenzoic acid derivatives into growing polypeptide chains, expanding the chemical diversity of ribosomally synthesized molecules. researchgate.net The primary reasons for incorporating UAAs like this compound into peptides include:
Conformational Constraint: The rigid aromatic ring of the benzoic acid derivative can impose specific turns or kinks in the peptide backbone, locking it into a particular bioactive conformation. This can increase binding affinity and selectivity for a biological target.
Enhanced Stability: Peptides containing only natural amino acids are often susceptible to rapid degradation by proteases in the body. The presence of a UAA can render the adjacent peptide bonds unrecognizable to these enzymes, thereby increasing the peptide's metabolic stability and in vivo half-life. nih.gov
Probing Molecular Interactions: The unique electronic and steric properties of the bromo and methyl groups can be used as probes to study peptide-protein interactions. The bromine atom, for example, can participate in halogen bonding, a non-covalent interaction that is gaining recognition in drug design.
While specific examples of peptides synthesized with this compound are not prevalent in the literature, its structural characteristics make it a viable candidate for creating peptidomimetics with improved pharmacological profiles.
Functionalized Benzoic Acid Scaffolds
The chemical structure of this compound makes it an ideal scaffold for building more complex molecules. A scaffold in medicinal chemistry is a core structure upon which various functional groups are appended to create a library of compounds for biological screening. The most prominent use of this compound as a scaffold is in the synthesis of quinazolinones and related fused heterocyclic systems. mdpi.com
In this context, the anthranilic acid derivative provides the foundational benzene ring and the nitrogen atom at position 1 of the final quinazolinone. The synthetic process typically involves a condensation reaction that builds the second (pyrimidinone) ring onto this scaffold. For example, the reaction of this compound with an acyl chloride would first form an N-acyl intermediate. Subsequent reaction with an amine source and cyclization would yield a 2,3-disubstituted-8-bromo-6-methyl-quinazolin-4(3H)-one.
This resulting quinazolinone itself then becomes a secondary, more complex scaffold. The substituents at positions 2 and 3 can be varied systematically to explore the chemical space and optimize for a desired biological activity, as demonstrated in numerous studies on anti-inflammatory and anticonvulsant agents. nih.govmdpi.com This scaffold approach is a cornerstone of modern drug discovery, allowing for the efficient generation of diverse molecules from a common, well-defined chemical starting point.
Pharmaceutical and Medicinal Chemistry Research
In the pharmaceutical sector, this compound is recognized for its versatility as a foundational molecule in the design and synthesis of new chemical entities with therapeutic potential.
This compound serves as a key chemical intermediate or building block in the synthesis of more complex molecules. chemimpex.comguidechem.com Its functional groups—the amino group, the bromine atom, and the carboxylic acid—provide multiple reactive sites for chemical modification. chemimpex.com This allows medicinal chemists to use the compound as a starting scaffold to construct larger, more intricate drug candidates. Research efforts have primarily utilized it as a precursor in the development of pharmaceuticals aimed at treating inflammatory diseases and various types of cancer. chemimpex.com The compound's stability and reactivity make it an ideal starting point for synthesizing novel therapeutic agents. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 13091-43-5 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Melting Point | 204-208 °C |
While primarily used as an intermediate, the structural framework of this compound is also valuable in the context of lead compound development. A lead compound is a chemical starting point for drug design that exhibits promising biological activity but requires modification to enhance its efficacy and selectivity. Research has indicated that derivatives synthesized from this molecule show potential anti-inflammatory properties. guidechem.com This makes the core structure a candidate for further drug development efforts, particularly for conditions like rheumatoid arthritis. By modifying its functional groups, researchers can generate a library of related compounds to screen for improved therapeutic activity, a process known as lead optimization.
Targeted protein degradation is an emerging therapeutic strategy that uses small molecules, often called protein degraders, to eliminate disease-causing proteins from cells. nih.gov These degraders are typically bifunctional molecules constructed from "building blocks" that link a target protein to the cell's natural disposal machinery. nih.gov While this compound is a versatile building block for various complex molecules in medicinal chemistry, its specific application as a building block in the synthesis of protein degraders is not extensively documented in current scientific literature.
As an amino acid derivative, this compound is employed in biochemical research to investigate interactions between amino acids and enzymes. chemimpex.com Such studies are crucial for understanding metabolic pathways and protein functions. chemimpex.com The compound's amino and carboxyl groups can form hydrogen bonds and ionic interactions with the active sites of enzymes and receptors, while the bromine atom can participate in halogen bonding, collectively influencing binding affinity and specificity. Research into the inhibitory effects of synthetic amino acid derivatives on digestive enzymes, such as α-amylase and α-glucosidase, represents a promising strategy for developing new therapeutic agents for metabolic disorders. nih.gov
Table 2: Summary of Research Applications
| Research Field | Application of this compound |
|---|---|
| Pharmaceutical Development | Intermediate for synthesizing anti-inflammatory and oncology drugs. chemimpex.com |
| Medicinal Chemistry | Serves as a scaffold for creating derivatives for lead optimization. |
| Biochemical Research | Used to study amino acid-enzyme interactions and metabolic pathways. chemimpex.com |
Material Science and Organic Electronics
The applications of this compound extend beyond the life sciences into the realm of material science, where its chemical properties are being explored for the creation of novel functional materials.
There is exploratory research into the potential of this compound for developing new materials for organic electronics and photonic devices. chemimpex.com The aromatic nature of the compound, combined with its potential for modification and polymerization, makes it a candidate for the synthesis of organic semiconductors or other components used in electronic devices. This area of research investigates how the compound's structure can be leveraged to create materials with specific electronic or light-emitting properties.
An in-depth examination of this compound reveals its significance in various high-technology and research sectors. This article focuses exclusively on its applications in advanced research fields, analytical chemistry, and environmental science, adhering to a strict outline to detail its role in these specialized areas.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel therapeutics derived from scaffolds like 2-Amino-3-bromo-5-methylbenzoic acid. mednexus.orgjsr.org These computational tools can analyze vast datasets to predict molecular properties, reaction outcomes, and biological activities, thereby accelerating the research pipeline. doaj.orgnih.gov
Future applications for this compound include:
Predictive Reactivity and Synthesis Planning: The bromine atom and amino group on the aromatic ring offer multiple sites for chemical modification. cymitquimica.com ML models can be trained on large databases of chemical reactions to predict the most likely sites of reactivity under various conditions. digitellinc.comtechnologynetworks.com For instance, algorithms could predict the regioselectivity of further halogenations or the success rate of coupling reactions at the bromine position. digitellinc.com This predictive power reduces the need for resource-intensive trial-and-error experimentation and accelerates the discovery of optimized synthetic routes. technologynetworks.com
De Novo Molecular Design: Generative AI models can design novel molecules with desired therapeutic properties by using this compound as a starting fragment. mednexus.org By defining target parameters, such as binding affinity for a specific protein or desired ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, these algorithms can propose new derivatives for synthesis and testing.
Virtual Screening and Property Prediction: AI can rapidly screen virtual libraries of compounds derived from this benzoic acid derivative against biological targets. nih.gov ML models can predict key pharmaceutical properties, including solubility, bioavailability, and potential toxicity, allowing researchers to prioritize the most promising candidates for synthesis and minimize late-stage failures. nih.govchemcopilot.com For example, models specifically developed to predict the reactivity of halogen radicals could provide insights into the compound's metabolic stability and potential interactions. nih.gov
Table 1: Potential AI/ML Applications in Research on this compound
| Application Area | AI/ML Tool | Potential Outcome |
| Synthesis | Reaction Prediction Algorithms | Predicts regioselectivity and yield for derivatization reactions, optimizing synthetic routes. digitellinc.com |
| Drug Design | Generative Adversarial Networks (GANs) | Designs novel drug candidates with improved efficacy based on the core scaffold. mednexus.org |
| Screening | Predictive ADMET Models | Forecasts pharmacokinetic and toxicity profiles to prioritize candidates with higher success potential. nih.gov |
| Reactivity | Quantitative Structure-Activity Relationship (QSAR) | Models how structural modifications affect biological activity to guide lead optimization. |
Advanced Spectroscopic Techniques for In-situ Monitoring
The synthesis and purification of this compound and its derivatives often involve crystallization, a critical step that determines the final product's purity and physical properties. nih.gov Process Analytical Technology (PAT), which utilizes advanced in-situ (in-line) spectroscopic techniques, offers a path to design, analyze, and control these manufacturing processes in real-time. europeanpharmaceuticalreview.comsut.ac.th
Future research will likely leverage the following techniques:
In-situ FT-Raman and FTIR Spectroscopy: These non-destructive techniques can monitor chemical reactions and crystallization processes as they happen. acs.orgxjtu.edu.cn Probes inserted directly into the reaction vessel can track the concentration of reactants and products, identify the formation of intermediates, and monitor polymorphic transitions during crystallization. sut.ac.thresearchgate.net This real-time data allows for precise control over process parameters like temperature and supersaturation, ensuring consistent product quality and yield. europeanpharmaceuticalreview.com
Particle Video Microscopy (PVM) and Focused Beam Reflectance Measurement (FBRM): When used alongside spectroscopy, these PAT tools provide detailed information about the physical characteristics of the crystals. sut.ac.th PVM allows for real-time visual observation of crystal formation, while FBRM tracks changes in particle size distribution. sut.ac.th This combined approach enables a deep understanding of the crystallization dynamics, leading to more robust and reproducible processes. acs.org
Table 2: Advanced Spectroscopic PAT Tools for Process Monitoring
| Technique | Information Provided | Application in Compound Production |
| FT-Raman Spectroscopy | Molecular structure, concentration, polymorphic form. acs.org | Real-time monitoring of reaction completion and crystallization phase transitions. researchgate.net |
| FTIR Spectroscopy | Functional group changes, concentration of species. xjtu.edu.cn | In-situ tracking of reaction kinetics and impurity formation. |
| Particle Video Microscopy (PVM) | Crystal shape, agglomeration, and solution conditions. sut.ac.th | Visual process control to optimize crystal morphology. |
| Focused Beam Reflectance (FBRM) | Particle size distribution and count. sut.ac.th | Precise control over nucleation and crystal growth rates. |
Green Synthesis and Sustainable Chemistry for Compound Production
The principles of green chemistry are increasingly guiding the development of synthetic routes in the pharmaceutical and chemical industries. Future research on this compound will focus on developing more environmentally friendly and sustainable production methods.
Key areas of exploration include:
Biocatalysis and Enzymatic Halogenation: Traditional chemical halogenation methods often use harsh reagents. researchgate.netmanchester.ac.uk A greener alternative is the use of halogenase enzymes, which can regioselectively install halogen atoms onto aromatic substrates under mild, aqueous conditions. manchester.ac.ukresearchgate.net Research into identifying and engineering flavin-dependent halogenases (FDHs) could lead to a biocatalytic route for producing halogenated anthranilic acids, reducing reliance on conventional brominating agents. researchgate.netnih.gov
Environmentally Friendly Synthesis of the Anthranilic Acid Core: Methods for synthesizing substituted anthranilic acids from isatin (B1672199) precursors using aqueous sodium hydroxide (B78521) and hydrogen peroxide have been shown to be efficient and environmentally friendly. scielo.brresearchgate.net These reactions proceed quickly at room temperature without the need for catalysts, offering a sustainable alternative to methods that require harsh conditions or expensive reagents. scielo.br Adapting such methods for the synthesis of the core structure of this compound is a promising avenue for future research.
Sustainable Solvents and Reaction Conditions: A major focus will be on replacing traditional organic solvents with greener alternatives, such as water or bio-based solvents, and optimizing reaction conditions to reduce energy consumption. The development of bioproduction pathways in microorganisms like E. coli or S. cerevisiae for aminobenzoic acid derivatives represents a long-term goal for sustainable manufacturing. mdpi.com
Exploration of Bio-conjugation and Prodrug Strategies
The carboxylic acid and amino functional groups of this compound make it an ideal candidate for prodrug and bioconjugation strategies. nih.govnumberanalytics.com These approaches aim to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and targeted delivery. orientjchem.org
Future research directions include:
Carboxylic Acid-Based Prodrugs: The carboxylic acid group is often ionized at physiological pH, which can limit a drug's ability to cross cell membranes. researchgate.net This group can be masked by converting it into an ester, which is more lipophilic and can be hydrolyzed by enzymes in the body to release the active parent drug. researchgate.netgoogle.com This is a well-established strategy to enhance oral bioavailability. google.com
Amino Acid Conjugation: The amino group can be used to link the molecule to amino acids or peptides. This can increase water solubility and potentially leverage amino acid transporters for improved absorption and targeted delivery.
Bioconjugation for Targeted Delivery: The compound can serve as a linker to attach a potent drug molecule to a targeting moiety, such as an antibody or a polymer. The amino or carboxyl group can be used for covalent attachment, creating a conjugate that selectively delivers the therapeutic agent to specific cells or tissues, thereby increasing efficacy and reducing side effects. Studies on other para-aminobenzoic acid derivatives have shown that such conjugation can be studied effectively using spectroscopic methods to determine binding efficacy. conicet.gov.ar
Multi-omics Integration in Biological Activity Studies
Should derivatives of this compound advance as drug candidates, understanding their biological effects at a systems level will be crucial. Multi-omics—the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how a compound interacts with a biological system. mdpi.comomicstutorials.com
This approach will be vital for:
Mechanism of Action Elucidation: By analyzing changes across multiple molecular layers (genes, proteins, metabolites) in cells or tissues treated with a compound, researchers can construct detailed molecular networks. pharmafeatures.com This allows for a comprehensive understanding of the drug's mechanism of action, identifying not only its primary target but also its off-target effects and downstream pathway modulations. mdpi.com
Biomarker Discovery: Multi-omics analysis can identify molecular signatures that correlate with a drug's efficacy or toxicity. frontlinegenomics.com These signatures can be developed into biomarkers to predict patient response in clinical settings, paving the way for personalized medicine.
Target Identification and Validation: Integrated omics data can help identify and validate novel drug targets. frontlinegenomics.comnih.gov By understanding the complex biological networks that are perturbed in a disease state, researchers can more rationally design molecules like derivatives of this compound to modulate key nodes within those networks. mdpi.com The use of machine learning to analyze these complex, multi-layered datasets is becoming increasingly critical for extracting actionable insights. pharmafeatures.com
Q & A
Q. Basic
- NMR : H and C NMR resolve substituent effects; the bromine atom causes deshielding of adjacent protons (e.g., H-4 and H-6). COSY or HSQC experiments clarify signal assignments in crowded aromatic regions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (216.03 g/mol) and isotopic patterns from bromine .
- IR : Identifies carboxylic acid (C=O stretch ~1700 cm) and amino groups (N-H stretch ~3400 cm) .
How should researchers address discrepancies in reported physical properties (e.g., melting points) across literature sources?
Advanced
Discrepancies often arise from impurities or polymorphic forms. For example, melting points may vary if residual solvents (e.g., DMF) are present. Mitigation strategies include:
- Repetitive recrystallization from polar solvents (e.g., ethanol/water mixtures) .
- Cross-validating data with orthogonal techniques (e.g., differential scanning calorimetry) .
- Comparing spectral data against authenticated reference standards .
What strategies optimize regioselectivity in bromination reactions for similar benzoic acid derivatives?
Advanced
Regioselectivity is influenced by directing groups:
- Electron-donating groups (e.g., -NH) direct electrophiles to para/meta positions. Protecting -NH as -NHAc shifts selectivity .
- Steric effects from substituents (e.g., -CH at C-5) can block bromination at certain positions. Computational modeling (DFT) predicts reactivity trends .
- Solvent polarity and temperature: Polar aprotic solvents (e.g., DCM) favor kinetic control, while higher temperatures may lead to thermodynamic products .
How is this compound utilized in pharmaceutical impurity profiling?
Application Focus
This compound is identified as a potential synthesis intermediate or degradation product in drug development. For example, it may arise from incomplete bromination or deprotection steps in API synthesis. Analytical methods include:
- HPLC-MS : Detects trace impurities (<0.1%) using reverse-phase columns (C18) and UV detection at 254 nm .
- Stability Studies : Forced degradation (e.g., heat, light) evaluates its formation under stress conditions .
What mechanistic insights exist for its reactivity in cross-coupling reactions?
Advanced
The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) enhances coupling efficiency with aryl boronic acids .
- Solvent Effects : DMF or THF promotes oxidative addition, while aqueous bases (e.g., NaCO) facilitate transmetallation .
- Steric Hindrance : The methyl group at C-5 may slow reactivity; microwave-assisted synthesis can accelerate reaction rates .
What purification methods ensure high-purity samples of this compound?
Q. Basic
- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent separates brominated byproducts .
- HPLC : Preparative HPLC with a C18 column isolates >99% purity for biological assays .
How is this compound applied in studying enzyme interactions?
Advanced
The carboxylic acid and bromine groups enable covalent or non-covalent interactions with enzymes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
